Copper acrylate

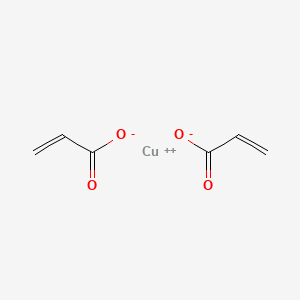

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161197 | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13991-90-7, 20074-76-4 | |

| Record name | Copper acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Parameters

The process initiates at 120–135°C under reflux conditions. A mixture of acrylic acid (23–52 wt%), methacrylic acid (31–41 wt%), and copper oxide (10–15 wt%) is combined with 55–60% of the total initiator dose. After 3–3.5 hours of dropwise addition, the remaining 40–45% initiator is introduced to maximize monomer conversion. Key parameters include:

Product Characteristics

Resins produced via this method exhibit:

-

Acid number: 40–97.6 mg KOH/g (dependent on acrylic acid content)

-

Solid content: 45–55%

-

Molecular weight: 36,130–48,900 Da

For instance, Example 2 in CN104479086A yielded a resin with 50.4% solid content, 48,900 Da molecular weight, and 50°C , demonstrating superior thermal stability for marine coatings.

Two-Step Hydroxide Neutralization

This method separates copper hydroxide preparation from acrylate formation, as detailed in patent CN103289007A. The process ensures precise control over copper particle size and distribution.

Copper Hydroxide Synthesis

A sodium hydroxide solution (4.0 mol/L) is mixed with ethanol and acetone to enhance dispersion. Copper nitrate (100 mL, 4.0 mol/L) is added dropwise to the alkaline solution at 40°C under 500 rpm stirring. Sodium hexametaphosphate (0.2 g) acts as a dispersant, preventing agglomeration. The resulting copper hydroxide is vacuum-filtered, washed, and dried at 80°C.

Critical Parameters

-

Dispersant concentration : 0.2 wt% sodium hexametaphosphate ensures particle sizes below 500 nm.

-

Drying conditions : 12-hour drying at 80°C avoids hydroxide decomposition into CuO.

Acrylate Formation

The preformed copper hydroxide reacts with acrylic acid in a 1:2 molar ratio under nitrogen at 80°C. Xylene/n-butanol solvents (4:1 mass ratio) facilitate azeotropic water removal, driving the neutralization reaction:

Reaction completion is confirmed by acid number reduction to <5 mg KOH/g.

Polyacrylic Acid Metallation

Patent CN103012664B outlines metallation of pre-synthesized polyacrylic acid (PAA) with copper hydroxide. This method decouples polymer synthesis from metal incorporation, allowing independent optimization of molecular weight and copper content.

PAA Synthesis

A 500 mL reactor charges butyl acetate (500 g), followed by dropwise addition of butyl methacrylate (200 g), butyl acrylate (248 g), methacrylic acid (52 g), and dibenzoyl peroxide (3 g) over 3 hours at 125°C. Post-polymerization, sequential initiator additions (1 g each) ensure >95% monomer conversion.

Metallation Process

The PAA resin (acid number: 85–100 mg KOH/g) is neutralized with copper hydroxide slurry (20–30 wt%) at 80°C. Stirring at 400 rpm for 2 hours achieves complete metal incorporation, evidenced by color change from blue to translucent green.

Electrochemical Synthesis

Although less common, Vulcanchem reports an electrochemical method where copper electrodes are immersed in acrylic acid solution under controlled potential. The anode oxidizes copper metal to , which reacts with acrylate ions:

Optimal conditions include:

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Polymerization Reactions

Copper-mediated radical polymerization enables precise control over molecular weight and dispersity (Đ).

Table 1: Polymerization Performance of Selected Acrylates

-

Kinetics: Reactions follow first-order kinetics, with linear evolution of molecular weight and low dispersity (Đ = 1.1–1.2) .

-

Flow Reactors: Continuous-flow systems enhance reaction rates, achieving 67% conversion in 16 minutes for methyl acrylate via SET-LRP .

Thermal Decomposition and Nanomaterial Formation

Copper acrylate complexes decompose under controlled thermolysis to yield Cu@C core-shell nanomaterials:

-

Thermolysis Parameters: Activation energy (Eₐ) of 120–150 kJ/mol, with decomposition occurring at 200–400°C .

-

Applications: The resulting nanomaterials reduce friction coefficients by 30–40% as lubricant additives .

Copolymerization with Styrene

Copper-mediated copolymerization with styrene produces materials with tunable properties:

Table 2: Copolymerization of Styrene and 2-Ethylhexyl Acrylate

| Feed Ratio (Styrene:EHA) | Copolymer Ratio (Styrene:EHA) | Conversion (%) | Mₙ (g/mol) | Đ |

|---|---|---|---|---|

| 25:75 | 27:73 | 98.1 | 16,900 | 1.27 |

| 50:50 | 56.6:43.4 | 97.8 | 18,500 | 1.17 |

Scientific Research Applications

Copper acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which copper acrylate exerts its effects involves the release of copper ions, which interact with various molecular targets. In antimicrobial applications, copper ions disrupt microbial cell membranes, leading to cell death. The oxidative stress induced by copper ions also plays a role in their antimicrobial activity . In catalysis, this compound facilitates the formation of reactive intermediates, enhancing the efficiency of chemical reactions .

Comparison with Similar Compounds

Copper Acetate (Cu(CH₃COO)₂)

| Property | Copper Acrylate | Copper Acetate |

|---|---|---|

| Molecular Formula | Cu(C₃H₃O₂)₂ | Cu(CH₃COO)₂ |

| Coordination Geometry | Distorted octahedral | Square planar dimer |

| Bond Lengths (Cu–O) | 1.960–2.857 Å | 1.97 Å (equatorial) |

| Applications | Polymerization catalysts, antimicrobial agents | Organic synthesis, pigment production |

| Thermal Stability | Moderate | High (stable up to 240°C) |

Copper acetate forms dimeric structures with square planar geometry, contrasting with this compound’s monomeric octahedral complexes. While both are used in catalysis, copper acetate’s stability at higher temperatures makes it preferable in high-temperature reactions .

Aluminum Acrylate (Al(C₃H₃O₂)₃)

| Property | This compound | Aluminum Acrylate |

|---|---|---|

| Molecular Formula | Cu(C₃H₃O₂)₂ | Al(C₃H₃O₂)₃ |

| Molecular Weight | ~225.68 g/mol | 240.15 g/mol |

| Solubility | Reacts in polar solvents | Reacts in water |

| Applications | Antimicrobial, catalysis | Hydrogels, adhesives |

Aluminum acrylate’s higher molecular weight and trivalent metal center enhance its crosslinking capacity, making it suitable for hydrogels and coatings. However, this compound’s redox activity gives it superior antimicrobial properties .

Copper Oxalate (CuC₂O₄)

| Property | This compound | Copper Oxalate |

|---|---|---|

| Ligand Type | Acrylate (chelating) | Oxalate (bridging) |

| Structure | Monomeric | Polymeric chains |

| Applications | Catalysis, polymers | Magnetic materials, sensors |

Copper oxalate forms extended polymeric networks via oxalate bridging, enabling applications in magnetism, whereas this compound’s chelating ligands favor discrete complexes for targeted reactivity .

Comparison with Functionally Similar Polymers

Paraloid B-72 (Ethyl Methacrylate-Methyl Acrylate Copolymer)

| Property | This compound Complexes | Paraloid B-72 |

|---|---|---|

| Composition | Metal-polymer coordination | Acrylate/methacrylate copolymer |

| Thermal Stability | Moderate (~150°C) | High (>200°C) |

| Applications | Antimicrobial coatings | Conservation coatings, adhesives |

Paraloid B-72’s copolymer structure provides exceptional mechanical strength and chemical resistance, but it lacks the antimicrobial efficacy of this compound .

Fluorinated Acrylate Polymers

| Property | This compound | Fluorinated Acrylates |

|---|---|---|

| Hydrophobicity | Low | High (due to fluorinated groups) |

| Reactivity | Redox-active | UV-curable |

| Applications | Catalysis, antimicrobials | Waterproof coatings, electronics |

Fluorinated acrylates excel in hydrophobic applications, but this compound’s metal center enables unique redox and biocidal functions .

Key Research Findings

- Antimicrobial Activity : this compound-imidazole complexes exhibit broad-spectrum antimicrobial activity due to ligand synergism and copper’s biocidal properties .

- Catalytic Efficiency: In SET-LRP (single-electron transfer living radical polymerization), this compound derivatives achieve >90% monomer conversion with low dispersity (Đ < 1.11) .

- Thermal Limitations : this compound decomposes above 150°C, restricting high-temperature applications compared to copper acetate or Paraloid B-72 .

Biological Activity

Copper acrylate is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article synthesizes information from diverse research studies to provide a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound.

1. Antimicrobial Properties

Copper ions (Cu²⁺) are well-known for their antimicrobial properties, and this compound leverages this characteristic. Research indicates that copper ions can effectively inhibit the growth of various microorganisms, including bacteria and fungi.

The antimicrobial action of copper is primarily attributed to:

- Reactive Oxygen Species (ROS) Generation : Copper ions can catalyze reactions that produce ROS, leading to oxidative damage to microbial cells. This includes lipid peroxidation, protein oxidation, and DNA damage .

- Membrane Disruption : Copper ions can permeate microbial membranes, causing structural damage and leading to cell death .

Case Studies

- Polyacrylate Microgels with Copper(II) Complex : A study demonstrated that microgels embedded with copper(II) complexes exhibited significant antimicrobial activity against E. coli and S. aureus. The study highlighted the importance of copper concentration in achieving effective microbial inhibition .

- Hydrogels with Copper Ions : Another investigation focused on hydrogels synthesized with copper ions showed nearly 100% inhibition of microbial growth for both Gram-positive and Gram-negative bacteria as well as fungi over a 72-hour period .

2. Synthesis and Characterization

This compound can be synthesized through various polymerization techniques, including photo-induced copper-mediated radical polymerization. This method allows for precise control over the molecular weight and structure of the resulting polymers.

| Polymerization Method | Monomer Conversion | Molecular Weight Range (g/mol) | Dispersity |

|---|---|---|---|

| Photo-induced copper-mediated polymerization | ~90% | 200 - 5000 | 1.1 |

This table summarizes key characteristics of the polymerization process, emphasizing its efficiency and control over product properties .

3. Applications in Coatings

This compound is also being explored in the field of coatings due to its biocidal properties. Coatings incorporating this compound can provide surfaces that resist microbial colonization, making them suitable for use in healthcare environments and other settings where hygiene is critical.

Performance Studies

Research has shown that coatings based on this compound can significantly reduce microbial load on surfaces compared to traditional materials . In a practical application within a hospital setting, surfaces made from brass (which contains a high percentage of copper) demonstrated reduced infection rates compared to standard materials .

4. Future Directions and Research Needs

While current studies highlight the promising antimicrobial activity of this compound, further research is necessary to fully understand:

- The long-term stability and efficacy of copper-containing polymers under various environmental conditions.

- The potential cytotoxic effects on human cells, which are crucial for evaluating safety in biomedical applications.

- The optimization of synthesis methods to enhance biocompatibility while retaining antimicrobial properties.

Q & A

Basic Research Questions

Q. What established methodologies are used to synthesize copper acrylate complexes, and how do reaction conditions influence product purity?

- Methodological Answer : this compound synthesis typically involves radical polymerization or coordination chemistry approaches. For example, crosslinking reactions using copper(I) bromide (Cu(I)Br) as a catalyst under thermal conditions (90°C) have been shown to achieve rapid network formation . Key factors include:

- Catalyst concentration : 0.1 equivalents of Cu(I)Br optimizes reaction kinetics without excessive residue .

- Solvent selection : Polar solvents like DMSO enhance monomer swelling and reaction homogeneity .

- Post-synthesis purification : Methanol dispersion effectively removes copper residues, verified via ATR-IR spectroscopy .

Q. Which spectroscopic and microscopic techniques are most effective for characterizing this compound’s structural and morphological properties?

- Methodological Answer : A multi-technique approach is critical:

- SEM/FIB-EDX : Identifies copper distribution within polymer matrices and quantifies elemental composition (e.g., verifying Cu content in epoxy acrylate solder masks) .

- ATR-IR Spectroscopy : Tracks functional groups (e.g., azide conversion in crosslinking reactions) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability by monitoring mass loss under controlled heating .

Advanced Research Questions

Q. How do copper ions influence the crosslinking efficiency in acrylate-based polymers, and what mechanistic models explain these interactions?

- Methodological Answer : Copper ions act as redox-active catalysts in radical polymerization. For example:

- Mechanistic Insight : Cu(I)Br facilitates azide-alkyne cycloaddition (click chemistry), accelerating network formation. The absence of copper slows crosslinking, suggesting a catalytic rather than stoichiometric role .

- Quantitative Analysis : Kinetic studies comparing reaction rates with/without copper additives can elucidate activation energies (Arrhenius plots) .

Q. What strategies resolve contradictions in reported catalytic activities of this compound across different solvent systems?

- Methodological Answer : Systematic experimental design is essential:

- Solvent Polarity Screening : Compare catalytic efficiency in polar (DMSO) vs. non-polar (toluene) solvents using controlled variables (temperature, catalyst loading) .

- Statistical Validation : Apply ANOVA to identify significant differences in reaction yields or rates across solvent conditions .

- Cross-Validation : Replicate conflicting studies with identical parameters (e.g., Cu(I)Br concentration, purity grades) to isolate solvent-specific effects .

Q. How does the presence of copper affect the long-term stability of acrylate-based materials under environmental stressors (e.g., humidity, UV exposure)?

- Methodological Answer : Accelerated aging protocols combined with material characterization:

- Experimental Design : Expose this compound films to controlled UV radiation (e.g., QUV tester) and humidity chambers. Monitor changes via:

- Mechanical Testing : Tensile strength before/after aging .

- Surface Analysis : SEM-EDX to detect copper leaching or oxidation .

- Data Interpretation : Correlate stability with copper content and polymer crosslink density .

Methodological Considerations for Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s reported biocompatibility or toxicity profiles?

- Methodological Answer :

- Source Evaluation : Cross-reference studies for methodological rigor (e.g., cell culture vs. in vivo models, copper concentration ranges) .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 values) to identify outliers or confounding variables .

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) across a gradient of copper concentrations to establish thresholds .

Guidelines for Structuring this compound Studies

- Research Question Framing : Use PICOT criteria (Population: material type; Intervention: synthesis method; Comparison: alternative catalysts; Outcome: stability/efficiency; Time: aging duration) to ensure clarity .

- Reproducibility : Document batch-specific variables (e.g., solvent purity, copper salt source) and share raw data in supplementary materials .

- Ethical Compliance : Adhere to safety protocols for handling copper compounds, referencing IARC evaluations on acrylate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.